![molecular formula C11H16O3 B1347092 3-(3,4-Dimethoxyphenyl)-1-propanol CAS No. 3929-47-3](/img/structure/B1347092.png)
3-(3,4-Dimethoxyphenyl)-1-propanol
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-propanol, also known as 3,4-dimethoxypropanol or DMOP, is a phenolic alcohol that is commonly used in the synthesis of a variety of organic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of flavors and fragrances, as well as in the production of dyes and pigments. DMOP is a versatile chemical that can be used in a variety of applications, including drug synthesis, medicinal chemistry, and biotechnology.
Scientific Research Applications
Pharmaceutical Intermediate
One potential application of 3-(3,4-Dimethoxyphenyl)-1-propanol could be as an intermediate in pharmaceutical synthesis. Similar compounds, like 3,4-Dimethoxyphenylacetonitrile, are used in the preparation of muscle relaxants such as papaverine . This suggests that our compound may also serve a role in the synthesis of bioactive molecules.
Sunscreen Agent
Another application could be in the formulation of sunscreen agents. A structurally similar compound, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, has been shown to have a high sun protection factor (SPF), indicating its potential use as a sunscreen agent with high protection . This implies that 3-(3,4-Dimethoxyphenyl)-1-propanol might also be explored for its UV-absorbing properties.
Bioactive Compound Synthesis
The compound could also be involved in the synthesis of bioactive molecules. For instance, a related compound was used in the preparation of a potential bioactive molecule featuring a 1H-1,2,4-triazol-1-yl group . This points to a possible application of 3-(3,4-Dimethoxyphenyl)-1-propanol in the development of new therapeutic agents.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWRXJZUKDIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192532 | |
Record name | 3,4-Dimethoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-propanol | |
CAS RN |
3929-47-3 | |
Record name | 3-(3′,4′-Dimethoxyphenyl)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3929-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzenepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethoxyphenyl)propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYBENZENEPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327PD521ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-(3,4-Dimethoxyphenyl)-1-propanol be utilized to synthesize other valuable chemicals?
A1: Yes, research indicates that 3-(3,4-Dimethoxyphenyl)-1-propanol can be used as a building block for synthesizing various compounds. For example, it can be reacted with dimethylamine in the presence of a copper-zirconium dioxide catalyst to produce a tertiary amine. [] This "hydrogen borrowing" approach utilizes the alcohol functionality of 3-(3,4-Dimethoxyphenyl)-1-propanol to form a new C-N bond. This reaction pathway highlights the potential of utilizing lignin-derived monomers like 3-(3,4-Dimethoxyphenyl)-1-propanol for producing valuable chemicals. []
Q2: What are the challenges associated with using 3-(3,4-Dimethoxyphenyl)-1-propanol as a starting material for chemical synthesis?
A2: One challenge is achieving high selectivity towards the desired product. For instance, in the synthesis of tertiary amines from 3-(3,4-Dimethoxyphenyl)-1-propanol and dimethylamine, side reactions like dimethylamine disproportionation and alcohol amidation can occur, reducing the yield of the desired tertiary amine. [] Another challenge is catalyst deactivation. Research shows that the activity of the Cu-ZrO2 catalyst decreases upon reuse due to imperfect amine product desorption and declining surface copper. []
Q3: What is the significance of studying the nitration of 3-(3,4-Dimethoxyphenyl)-1-propanol?
A3: Studying the nitration of lignin model compounds like 3-(3,4-Dimethoxyphenyl)-1-propanol helps to understand the reactivity of lignin and develop methods for its functionalization. [] Nitration can introduce nitro groups into the aromatic ring, potentially altering its chemical properties and opening up avenues for further chemical modifications. This knowledge is essential for valorizing lignin and transforming it into valuable products.
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